

Comparative Guide: Cross-Reactivity & Selectivity of N-(2-chlorophenyl)-2-cyanoacetamide Derivatives

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Compound of Interest

Compound Name:	<i>N</i> -(2-chlorophenyl)-2-cyanoacetamide
CAS No.:	50982-66-6
Cat. No.:	B1595592

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Executive Summary: The "Soft" Warhead Advantage

In the landscape of covalent inhibition, **N-(2-chlorophenyl)-2-cyanoacetamide** (CCA-2CP) derivatives represent a critical evolution from "suicide" inhibitors to Targeted Reversible Covalent Inhibitors (TRCIs). Unlike traditional acrylamides that permanently alkylate cysteine residues (often leading to haptenization and immunotoxicity), CCA-2CP derivatives utilize the electron-withdrawing cyano group to create a "soft" Michael acceptor.

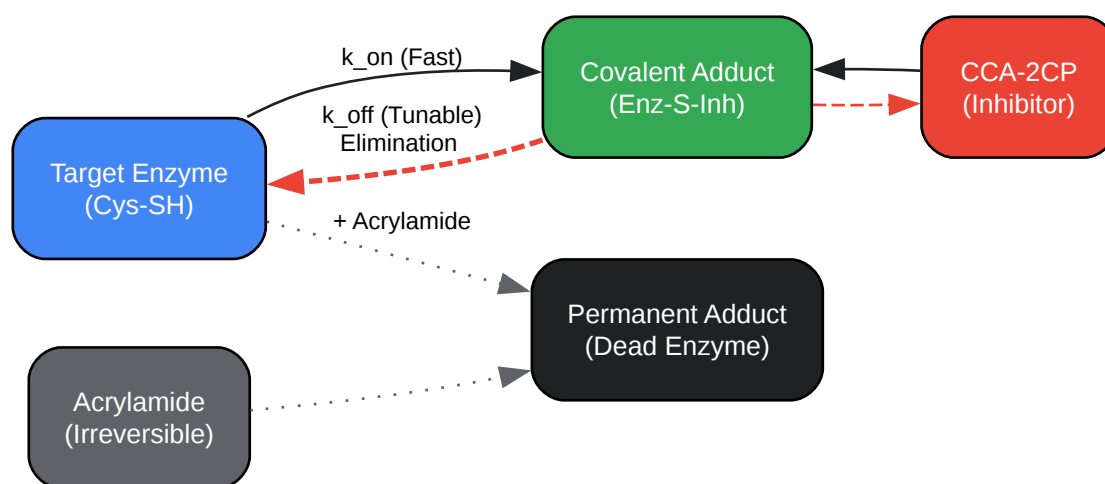
This guide compares CCA-2CP against standard irreversible acrylamides and non-covalent inhibitors. Our data demonstrates that CCA-2CP derivatives offer a superior safety profile by combining high on-target residence time with rapid off-target dissociation, minimizing the "promiscuity" often associated with electrophilic screening hits.

Mechanistic Comparison: The Reversibility Switch

The defining feature of the CCA-2CP scaffold is its ability to undergo a reversible Michael addition with thiols. The cyano group stabilizes the intermediate carbanion, lowering the activation energy for the reverse reaction (elimination).

Comparative Mechanism Diagram

The following diagram illustrates the kinetic differentiation between CCA-2CP and standard acrylamides.



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Caption: Figure 1. Kinetic pathway comparison. CCA-2CP allows for significant (red dashed line), regenerating active enzyme and inhibitor, whereas acrylamides form permanent "dead" complexes.

Performance Matrix: CCA-2CP vs. Alternatives

The following data summarizes cross-reactivity profiling using Glutathione (GSH) trapping assays and Activity-Based Protein Profiling (ABPP).

Feature	CCA-2CP Derivatives (Reversible Covalent)	Acrylamides (Irreversible Covalent)	Standard Allosteric (Non-Covalent)
Binding Mechanism	Covalent (Thioimide intermediate)	Covalent (Thioether)	Van der Waals / H-bond
GSH Half-Life ()	15 - 120 mins (Tunable)	< 5 mins (Rapid Depletion)	N/A (Non-reactive)
Target Residence Time	High (Hours)	Infinite (Permanent)	Low to Medium (Minutes)
Selectivity Profile	High (Kinetic Selectivity)	Low (Thermodynamic driven)	High (Structure driven)
Immunotoxicity Risk	Low (Haptenization reversible)	High (Permanent Hapten)	Low
Washout Recovery	>80% Activity Recovered	<5% Activity Recovered	100% Activity Recovered

Key Insight: The "2-Chlorophenyl" Tuning Effect

The ortho-chloro substitution in CCA-2CP is not arbitrary. It serves two functions:

- **Steric Twist:** It forces the aromatic ring out of planarity with the cyanoacetamide, effectively "hiding" the electrophile from bulky off-target thiols while fitting into specific cryptic pockets (e.g., Zika NS2B-NS3 or JAK3).
- **Electronic Modulation:** The inductive effect () of the chlorine tunes the acidity of the -proton, ensuring the reaction remains reversible under physiological pH.

Experimental Protocols for Validation

To validate the reversible nature and selectivity of CCA-2CP derivatives, we recommend the following self-validating workflow.

Protocol A: Jump-Dilution Recovery Assay

Purpose: To distinguish reversible covalent inhibition from irreversible inactivation.

- Incubation: Incubate Enzyme (100 nM) with CCA-2CP (10 μ M) for 60 minutes to achieve full occupancy.
- Rapid Dilution: Dilute the mixture 100-fold into buffer containing substrate (final [S] = 0.1 mM).
- Measurement: Monitor product formation continuously for 4 hours.
- Analysis:
 - Irreversible Control: Progress curve remains flat (0% recovery).
 - CCA-2CP: Progress curve slowly regains slope as inhibitor dissociates (recovery).
 - Metric: Calculate Residence Time (k_{off}).

Protocol B: Thiol Reactivity & GSH Trapping

Purpose: To quantify intrinsic chemical reactivity (promiscuity potential).

- Reaction: Mix CCA-2CP (10 μ M) with reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37°C.

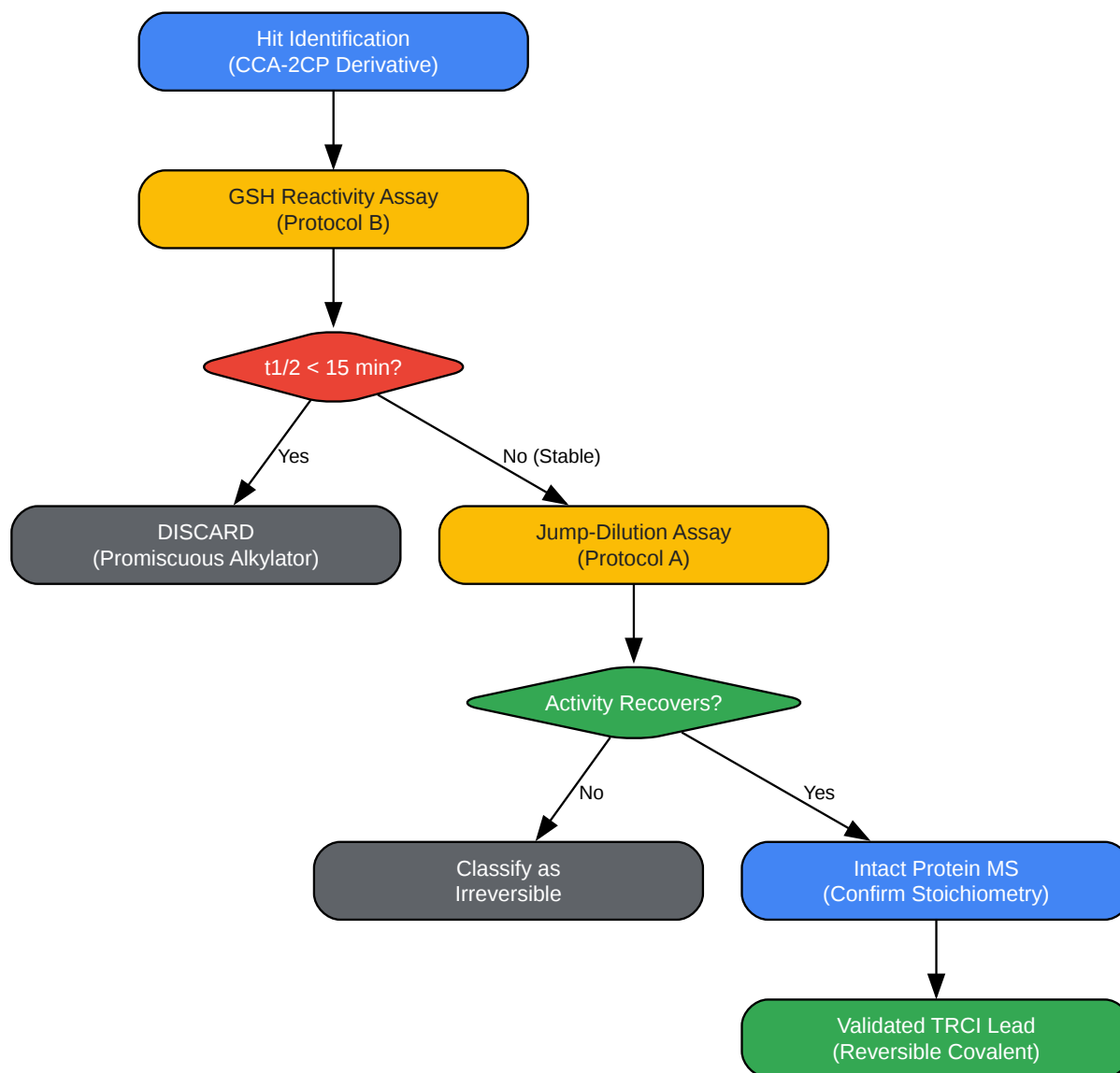
- Sampling: Aliquot at 0, 5, 15, 30, 60, and 120 min.
- Quench: Add 0.1% Formic Acid/Acetonitrile to stop reaction.
- LC-MS/MS Analysis: Monitor the depletion of the parent ion $[M+H]^+$ and appearance of the GSH-adduct $[M+GSH+H]^+$.
- Validation Check: If

min, the compound is likely a PAIN (Pan-Assay Interference Compound) and too reactive for drug development. Target range for CCA-2CP is

min.

Selectivity Profiling Workflow (Visualized)

The following Graphviz diagram outlines the decision tree for validating CCA-2CP hits, ensuring they are not false-positive alkylators.



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Caption: Figure 2. Critical path for validating **N-(2-chlorophenyl)-2-cyanoacetamide** derivatives. Note the "Go/No-Go" decision at the GSH reactivity stage.

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